N-(5-CHLORO-2-METHOXYPHENYL)-2-({8,9-DIMETHOXY-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)ACETAMIDE
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Description
N-(5-CHLORO-2-METHOXYPHENYL)-2-({8,9-DIMETHOXY-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)ACETAMIDE is a useful research compound. Its molecular formula is C26H22ClN5O4S and its molecular weight is 536. The purity is usually 95%.
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Biological Activity
N-(5-Chloro-2-methoxyphenyl)-2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C21H20ClN5O4S
- Molecular Weight : 473.9 g/mol
- CAS Number : 902433-00-5
Research indicates that compounds containing the triazole and quinazoline moieties exhibit various biological activities. These include:
-
Anticonvulsant Activity :
- Compounds with similar structures have been shown to possess anticonvulsant properties. For example, derivatives of 1,2,4-triazole have demonstrated efficacy in reducing seizure activity in animal models using the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. Specific compounds showed effective doses (ED50) ranging from 11.4 to 31.7 mg/kg in these tests .
-
Adenosine Receptor Antagonism :
- Some triazoloquinazoline derivatives have been identified as potent antagonists of adenosine receptors (AR). For instance, certain analogs exhibited Ki values as low as 1.16 nm for the human A3 AR, indicating strong binding affinity and potential for therapeutic use in conditions like cancer and neurodegenerative diseases .
- Antibacterial Activity :
Anticonvulsant Studies
In a systematic review of triazole derivatives for anticonvulsant activity, several compounds were synthesized and tested. Among them:
- The compound 1-(2-phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole demonstrated significant anticonvulsant effects with an ED50 value of 30 mg/kg in the MES model .
Adenosine Receptor Studies
A study focusing on triazoloquinazolines revealed that certain derivatives acted as dual A1/A3 AR antagonists with promising selectivity profiles. This suggests potential applications in treating conditions where modulation of adenosine signaling is beneficial .
Antibacterial Efficacy
Research on quinazoline derivatives indicated that modifications to the structure could enhance antibacterial potency. For instance, specific substitutions led to increased activity against resistant bacterial strains .
Data Table: Summary of Biological Activities
Activity Type | Compound | ED50 (mg/kg) | Mechanism |
---|---|---|---|
Anticonvulsant | Triazole derivative | 11.4 - 31.7 | GABAergic system involvement |
Adenosine Receptor Antagonist | Triazoloquinazoline analog | Ki = 1.16 nm | Competitive inhibition at A3 AR |
Antibacterial | Quinazoline derivative | Varies | Inhibition of DNA synthesis |
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN5O4S/c1-34-20-10-9-16(27)11-19(20)28-23(33)14-37-26-29-18-13-22(36-3)21(35-2)12-17(18)25-30-24(31-32(25)26)15-7-5-4-6-8-15/h4-13H,14H2,1-3H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJZJPSSPLRVNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=CC=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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